- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806

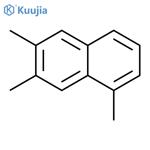

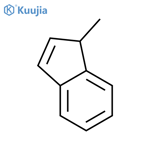

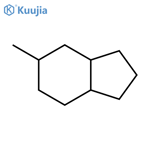

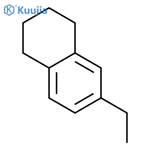

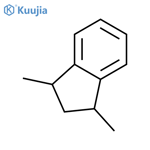

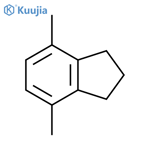

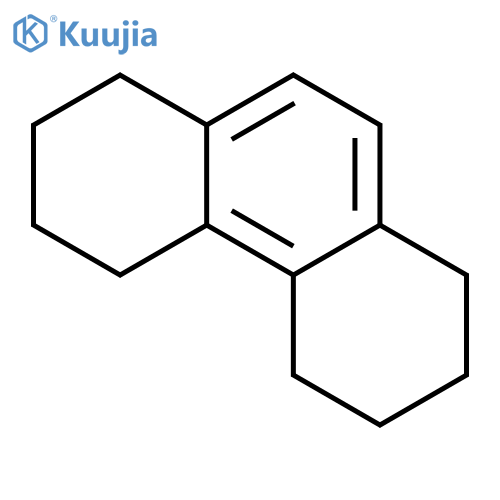

Cas no 5325-97-3 (1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%))

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) 化学的及び物理的性質

名前と識別子

-

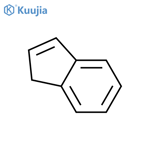

- Phenanthrene,1,2,3,4,5,6,7,8-octahydro-

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene1000µg

- Phenanthrene, 1,2,3,4,5,6,7,8-octahydro-

- NSC240

- YSZLFGZFQTTZIQ-UHFFFAOYSA-N

- FCH917841

- SBB061701

- 6204AF

- VZ20320

- 1,3,4,5,6,7,8-Octahydrophenanthrene

- Phenanthrene,2,3,4,5,6,7,8-octahydro-

- 1,2,3,4,5,6,7,8-octahydro-phenanthrene

- ST45025501

- O0021

- Phenanthrene,1,2,3,4,5,6,7,8-octah

- FT-0635620

- 5325-97-3

- InChI=1/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H

- EINECS 226-199-6

- AKOS003398992

- NSC-240

- 6JV3P6WV3C

- CS-0453323

- NS00032692

- UNII-6JV3P6WV3C

- NSC 240

- SYM-OCTAHYDROPHENANTHRENE

- DTXSID50201363

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)

- MFCD00058943

- T72579

- DB-018704

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene; NSC 240;sym-Octahydrophenanthrene

- DTXCID50123854

-

- MDL: MFCD00058943

- インチ: 1S/C14H18/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h9-10H,1-8H2

- InChIKey: YSZLFGZFQTTZIQ-UHFFFAOYSA-N

- ほほえんだ: C12=C(C([H])=C([H])C3C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1=3)C([H])([H])C([H])([H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 186.14100

- どういたいしつりょう: 186.141

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.03

- ゆうかいてん: 16.7°C

- ふってん: 295°C(lit.)

- フラッシュポイント: 132.2 °C

- 屈折率: 1.5650 to 1.5680

- PSA: 0.00000

- LogP: 3.44420

- じょうきあつ: 0.0±0.3 mmHg at 25°C

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: H303+H313+H110

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A596315-250mg |

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) |

5325-97-3 | 250mg |

$ 374.00 | 2023-04-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159989-5G |

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) |

5325-97-3 | >98.0%(GC) | 5g |

¥3282.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159989-1G |

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) |

5325-97-3 | >98.0%(GC) | 1g |

¥835.90 | 2023-09-01 | |

| TRC | A596315-50mg |

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) |

5325-97-3 | 50mg |

$ 59.00 | 2023-09-08 | ||

| A2B Chem LLC | AB56959-5g |

1,2,3,4,5,6,7,8-Octahydrophenanthrene |

5325-97-3 | >98.0%(GC) | 5g |

$510.00 | 2024-04-19 | |

| A2B Chem LLC | AB56959-1g |

1,2,3,4,5,6,7,8-Octahydrophenanthrene |

5325-97-3 | 98% | 1g |

$484.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1245537-1g |

1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE |

5325-97-3 | 98% | 1g |

$170 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1245537-5g |

1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE |

5325-97-3 | 98% | 5g |

$460 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1245537-1g |

1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE |

5325-97-3 | 98% | 1g |

$170 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1245537-200mg |

1,2,3,4,5,6,7,8-OCTAHYDROPHENANTHRENE |

5325-97-3 | 98% | 200mg |

$155 | 2024-06-07 |

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) 合成方法

ごうせいかいろ 1

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) Raw materials

- 1H-Indene,1,1-dimethyl-

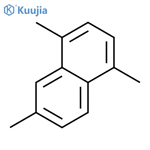

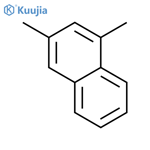

- 1,6,7-Trimethylnaphthalene

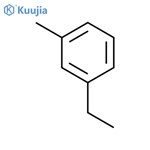

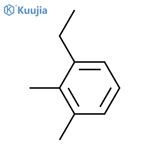

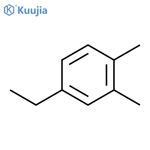

- 3-Ethyltoluene

- Naphthalene,1,4,6-trimethyl-

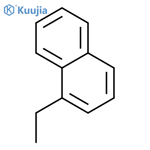

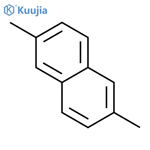

- 1-Ethylnaphthalene

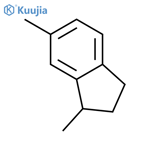

- Indane

- 1,2-Dimethylnaphthalene

- 1,8-Dimethylnaphthalene

- Benzene,(1-methyl-2-cyclopropen-1-yl)-

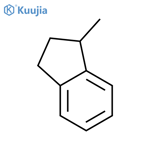

- 1-Methyl-1H-indene

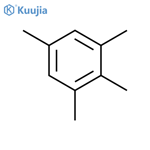

- 1,2,3,5-Tetramethylbenzene

- 2,6-Dimethylnaphthalene

- 1,3-Dimethylnaphthalene

- 1-Ethyl-2,3-dimethylbenzene

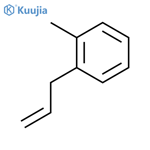

- 1-Allyl-2-methylbenzene

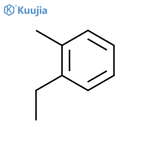

- 2-Ethyl Toluene

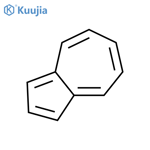

- Azulene

- Indene

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) Preparation Products

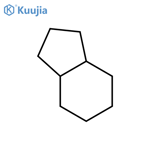

- 1H-Indene, octahydro-5-methyl- (19744-64-0)

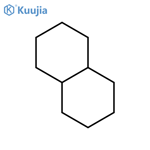

- n-Tetradecane (629-59-4)

- 1,2,3,4,5-pentamethylbenzene (700-12-9)

- 1,2,4-Trimethylcyclohexane (2234-75-5)

- Undecane (1120-21-4)

- Naphthalene,6-ethyl-1,2,3,4-tetrahydro- (22531-20-0)

- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl- (4175-54-6)

- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)

- 1,2,3,4-Tetrahydronaphthalene (119-64-2)

- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) (5325-97-3)

- 1H-Indene,2,3-dihydro-1,3-dimethyl- (4175-53-5)

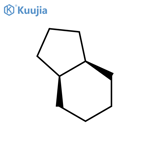

- 1H-Indene, octahydro-, trans- (3296-50-2)

- 1H-Indene,2,3-dihydromethyl- (27133-93-3)

- trans-Decahydronaphthalene (493-02-7)

- 4-Ethyl-1,2-dimethylbenzene (934-80-5)

- 1H-Indene,2,3-dihydro-1,6-dimethyl- (17059-48-2)

- 1H-Indene,2,3-dihydro-4,7-dimethyl- (6682-71-9)

- 1H-Indene, octahydro-,(3aR,7aS)-rel- (4551-51-3)

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%) 関連文献

-

Zen Maeno,Hiroyuki Torii,Shota Yamada,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa RSC Adv. 2016 6 89231

-

John Frederick Grove J. Chem. Soc. 1953 483

-

3. NotesFelix Bergmann,Ernst Bergmann,J. J. Gordon,H. B. Watson,Harold King J. Chem. Soc. 1939 1364

-

4. 219. Further experiments on the thermolysis of cholesteryl chlorideErnst Bergmann,Felix Bergmann J. Chem. Soc. 1939 1019

-

5. 933. Aromatic hydrocarbons. Part LXIV. 2 : 3–6 : 7-DibenzofluorantheneE. Clar,D. G. Stewart J. Chem. Soc. 1952 4783

-

6. 359. 1 : 2-3 : 4-8 : 9-10 : 11-TetrabenzopentaceneE. Clar,W. Kelly,W. G. Niven J. Chem. Soc. 1956 1833

-

Michael Benz,Henrik Braband,Paul Schmutz,Jonathan Halter,Roger Alberto Chem. Sci. 2015 6 165

-

8. Photochemical transformations. Part XXIX. Steric compression effects in the synthesis and reactions of 4-amino-5-methylphenanthreneD. H. R. Barton,P. G. Sammes,G. G. Weingarten J. Chem. Soc. C 1971 729

-

9. Stereocontrolled construction of rigid tricyclic bis(α-amino acid) derivatives by Ru(Ii)-catalyzed cascade and Diels–Alder reactionsJon Efskind,Christian R?mming,Kjell Undheim J. Chem. Soc. Perkin Trans. 1 2001 2697

-

Xiaowa Nie,Michael J. Janik,Xinwen Guo,Chunshan Song Phys. Chem. Chem. Phys. 2012 14 16644

1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)に関する追加情報

Introduction to 1,2,3,4,5,6,7,8-Octahydrophenanthrene (CAS No. 5325-97-3)

1,2,3,4,5,6,7,8-Octahydrophenanthrene (CAS No. 5325-97-3) is a versatile compound with a wide range of applications in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure and properties, making it an essential component in various research and industrial processes. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 1,2,3,4,5,6,7,8-Octahydrophenanthrene, as well as highlight recent advancements in its study.

Chemical Properties

1,2,3,4,5,6,7,8-Octahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C14H18. It consists of three fused benzene rings with all hydrogen atoms saturated. The compound is known for its high stability and low reactivity under normal conditions. Its molecular weight is approximately 186.29 g/mol. The physical properties of 1,2,3,4,5,6,7,8-Octahydrophenanthrene include a melting point of around 100-102°C and a boiling point of approximately 300°C at standard pressure. It is insoluble in water but readily dissolves in organic solvents such as ethanol and dichloromethane.

Synthesis Methods

The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene can be achieved through various routes. One common method involves the hydrogenation of phenanthrene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the Diels-Alder reaction between a diene and a dienophile followed by hydrogenation to fully saturate the double bonds. Recent advancements in catalytic hydrogenation have led to more efficient and environmentally friendly methods for the synthesis of this compound.

Potential Applications

1,2,3,4,5,6,7,8-Octahydrophenanthrene has found applications in several areas due to its unique properties. In materials science, it serves as a building block for the synthesis of advanced polymers and organic semiconductors. Its saturated structure provides enhanced stability and processability in these materials. In pharmaceutical research, 1,2,3,4,5,6,7,8-Octahydrophenanthrene has been explored as a potential scaffold for drug design due to its ability to form stable complexes with various biological targets.

In the field of organic electronics, 1,2,3,4,5,6,7,8-Octahydrophenanthrene-based materials have shown promise in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties of these materials through chemical modification makes them attractive candidates for next-generation electronic devices.

Recent Research Advancements

The scientific community has made significant strides in understanding the behavior and potential applications of 1,2,3,4,5,6,7,8-Octahydrophenanthrene. Recent studies have focused on its use in supramolecular chemistry and self-assembly processes. Researchers have demonstrated that 1,2,3,4,5,6,7,8-Octahydrophenanthrene-based molecules can form well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking. These nanostructures have potential applications in drug delivery systems and nanotechnology.

In addition, 1,2,3,4,5,6,7,8-Octahydrophenanthrene-based compounds have been investigated for their photophysical properties. Studies have shown that these compounds exhibit strong fluorescence and can be used as fluorescent probes for biological imaging and sensing applications. The tunable emission properties of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-based fluorophores make them valuable tools in bioanalytical chemistry.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 1,2,3,4,5,6,7,8-Octahydrophenanthrene is generally considered safe under normal laboratory conditions, proper handling procedures should always be followed to ensure safety. It is recommended to work with this compound in a well-ventilated area and use appropriate personal protective equipment (PPE) such as gloves and safety goggles.

In conclusion, 1،2،3،4،5،6،7،8-Octahydrophenanthrene (CAS No. 5325-97-3) is a versatile compound with a wide range of applications in chemistry and materials science. Its unique chemical properties make it an essential component in various research and industrial processes. Ongoing research continues to uncover new possibilities for its use in advanced materials and pharmaceuticals.

5325-97-3 (1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)) 関連製品

- 1074-17-5(1-Methyl-2-propylbenzene)

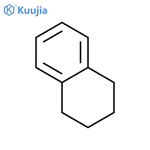

- 119-64-2(1,2,3,4-Tetrahydronaphthalene)

- 496-11-7(Indane)

- 18881-04-4((S)-cis-Verbenol)

- 1610-39-5(1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene)

- 1079-71-6(1,2,3,4,5,6,7,8-octahydroanthracene)

- 1261954-93-1(5-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol)

- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)

- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)

- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)